(S)-PA 824-d4
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Overview
Description
(S)-PA 824-d4 is a deuterated analog of (S)-PA 824, a nitroimidazole compound. It is primarily used in scientific research for its potential applications in treating tuberculosis. The deuterium labeling in this compound helps in studying the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-PA 824-d4 involves multiple steps, starting from commercially available starting materials. The key steps include:
Nitration: Introduction of the nitro group to the imidazole ring.
Deuteration: Incorporation of deuterium atoms at specific positions to obtain the deuterated analog.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-PA 824-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative.
Scientific Research Applications
(S)-PA 824-d4 is extensively used in scientific research, particularly in:
Chemistry: Studying the reaction mechanisms and pathways of nitroimidazole compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of (S)-PA 824.
Medicine: Researching its potential as an anti-tuberculosis agent.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-PA 824-d4 involves its reduction to reactive intermediates that target and disrupt essential cellular processes in Mycobacterium tuberculosis. The molecular targets include enzymes involved in DNA replication and repair, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
(S)-PA 824: The non-deuterated parent compound.
Delamanid: Another nitroimidazole used in tuberculosis treatment.
Pretomanid: A related compound with similar applications.
Uniqueness
(S)-PA 824-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems.
Properties
CAS No. |
1346617-34-2 |
---|---|
Molecular Formula |
C14H12F3N3O5 |
Molecular Weight |
363.286 |
IUPAC Name |
(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2 |
InChI Key |
ZLHZLMOSPGACSZ-QXCFPOKCSA-N |
SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Synonyms |
(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; (S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; PA 824-d4; |
Origin of Product |
United States |
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